7-Nitrosancycline Monosulfate
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Overview
Description
7-Nitrosancycline Monosulfate: is a chemical compound with the molecular formula C21H23N3O13S and a molecular weight of 557.48 g/mol . It is a derivative of tetracycline, specifically modified to include a nitro group at the 7th position and a sulfate group. This compound is primarily used in biochemical research, particularly in the study of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrosancycline Monosulfate typically involves the nitration of a tetracycline derivative. The process includes the following steps:
Nitration: The introduction of a nitro group at the 7th position of the tetracycline molecule. This is usually achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Large-scale nitration: Using industrial-grade nitric acid and sulfuric acid.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 7-Nitrosancycline Monosulfate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 7-amino-tetracycline derivatives.
Substitution: Formation of substituted tetracycline derivatives with different functional groups.
Scientific Research Applications
7-Nitrosancycline Monosulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other tetracycline derivatives.
Biology: Employed in the study of bacterial resistance mechanisms and protein synthesis.
Medicine: Investigated for its potential antibacterial properties and as a lead compound for developing new antibiotics.
Industry: Utilized in the production of biochemical reagents and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 7-Nitrosancycline Monosulfate involves its interaction with bacterial ribosomes. The compound binds to the 30S ribosomal subunit, inhibiting protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action disrupts bacterial growth and replication, making it effective against certain bacterial strains .
Comparison with Similar Compounds
Tetracycline: The parent compound from which 7-Nitrosancycline Monosulfate is derived.
Doxycycline: A tetracycline derivative with a similar mechanism of action but different pharmacokinetic properties.
Minocycline: Another tetracycline derivative with enhanced activity against certain bacterial strains.
Uniqueness: this compound is unique due to the presence of both a nitro group and a sulfate group, which confer distinct chemical and biological properties. These modifications can enhance its antibacterial activity and alter its pharmacokinetic profile compared to other tetracycline derivatives .
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O9.H2O4S/c1-23(2)15-9-6-7-5-8-10(24(32)33)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(22)30;1-5(2,3)4/h3-4,7,9,15,25-26,29,31H,5-6H2,1-2H3,(H2,22,30);(H2,1,2,3,4)/t7-,9-,15-,21-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWOBWVIKAUTBJ-LIRJOIMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-].OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-].OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O13S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858200 |
Source
|
Record name | Sulfuric acid--(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5679-01-6 |
Source
|
Record name | Sulfuric acid--(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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